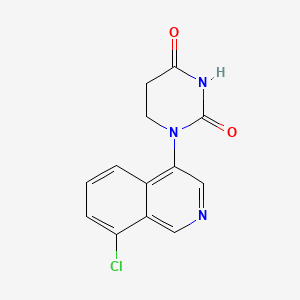
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Pyrimidinedione Formation: The chlorinated isoquinoline can then be reacted with urea or a substituted urea under acidic or basic conditions to form the pyrimidinedione ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline derivative, while reduction could produce a dihydroisoquinoline compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could affect cellular signaling pathways, leading to changes in cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-(8-Bromo-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione: Similar structure with a bromo group instead of a chloro group.
1-(8-Methyl-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione: Similar structure with a methyl group instead of a chloro group.
Uniqueness
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H10ClN3O2 |
|---|---|
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
1-(8-chloroisoquinolin-4-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-3-1-2-8-9(10)6-15-7-11(8)17-5-4-12(18)16-13(17)19/h1-3,6-7H,4-5H2,(H,16,18,19) |
Clave InChI |
QCXQSQUEFASIBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C3C=CC=C(C3=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


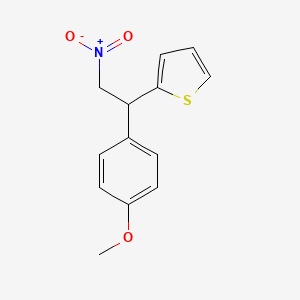
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)


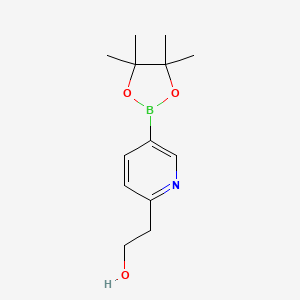
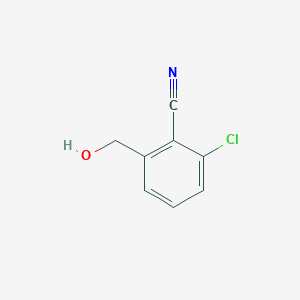

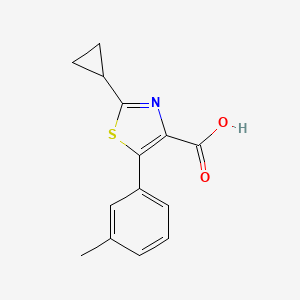

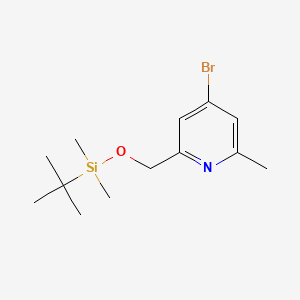
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)


